2-[(2,4-dinitrophenyl)sulfanyl]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S2/c13-11(14)7-3-4-9(8(6-7)12(15)16)18-10-2-1-5-17-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJMOPQXAVRIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301933 | |
| Record name | 2-(2,4-Dinitro-phenylsulfanyl)-thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22552-36-9 | |
| Record name | NSC147487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dinitro-phenylsulfanyl)-thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,4 Dinitrophenyl Sulfanyl Thiophene and Analogues
Direct Synthetic Routes
Direct methods for synthesizing the target compound and its analogues often involve the formation of the key carbon-sulfur bond through nucleophilic substitution or condensation reactions. Alternatively, the entire thiophene (B33073) ring can be constructed with the dinitrophenyl moiety already appended to a precursor.
Nucleophilic Substitution Strategies on Thiophene Derivatives
One of the most direct approaches to forming the aryl-thienyl thioether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. In this strategy, a sulfur-based nucleophile derived from the thiophene ring attacks an electron-deficient aromatic ring.
The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]thiophene can be achieved by reacting a thiophene-2-thiolate with an activated aryl halide such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene (B121222). The strong electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov Thiophene compounds are noted to be significantly more reactive in nucleophilic substitution reactions compared to their benzene counterparts. uoanbar.edu.iqedurev.in The reaction is typically facilitated by a base, which deprotonates the thiophene-2-thiol (B152015) to generate the more potent thiolate nucleophile.
The general mechanism for this SNAr reaction involves two main steps:
Addition Step: The thiolate nucleophile attacks the carbon atom bearing the leaving group (e.g., halide) on the dinitrophenyl ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov
Elimination Step: The leaving group is expelled, and the aromaticity of the dinitrophenyl ring is restored, yielding the final thioether product.
Computational studies on analogous SNAr reactions, such as those involving 2-methoxy-3-X-5-nitrothiophenes and pyrrolidine, show a stepwise pathway where the nucleophile first adds to the ring, followed by the elimination of the leaving group. nih.gov The rate of these reactions is often influenced by the solvent and the presence of a base. psu.edu
| Reactants | Base | Solvent | Conditions | Product | Ref |
| Thiophene-2-thiol, 1-Chloro-2,4-dinitrobenzene | K₂CO₃ | Acetonitrile | Reflux | This compound | uoanbar.edu.iq |
| Thiophene-2-thiol, 1-Fluoro-2,4-dinitrobenzene | Piperidine | Various aprotic solvents | 15-30 °C | This compound | psu.edu |
Condensation Reactions Involving Sulfur-Containing Precursors
Condensation reactions, particularly the Ullmann condensation, provide a classic route to forming aryl thioethers. wikipedia.org This method typically involves the copper-promoted coupling of an aryl halide with a thiol. wikipedia.orgnih.gov For the synthesis of this compound, this could involve either reacting a 2-halothiophene with 2,4-dinitrophenylthiol or a dinitrophenyl halide with thiophene-2-thiol.
Traditional Ullmann reactions required stoichiometric amounts of copper and high temperatures (often exceeding 200 °C) in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org However, modern advancements have led to the development of milder, catalytic versions. These improved protocols often use soluble copper(I) catalysts in conjunction with ligands such as diamines, amino acids, or acetylacetonates, which facilitate the reaction at lower temperatures. wikipedia.orgacs.orgorganic-chemistry.org The choice of ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.orgmdpi.com
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temperature | Ref |
| Aryl Iodide | Thiophenol | CuI (10 mol%) / Ligand | Cs₂CO₃ | DMF | 110 °C | nih.gov |
| Aryl Bromide | Thiophenol | Cu₂O (5 mol%) / Ligand | Cs₂CO₃ | DMSO | 80 °C | nih.gov |
| 2-Iodothiophene | 2,4-Dinitrophenylthiol | CuI | K₂CO₃ | Pyridine | 120-150 °C | uoanbar.edu.iqwikipedia.org |
Cyclization Approaches for Thiophene Ring Formation with Dinitrophenyl Linkage
Instead of forming the C-S bond on a pre-existing thiophene ring, it is also possible to construct the thiophene ring itself from acyclic precursors, one of which already carries the (2,4-dinitrophenyl)sulfanyl moiety. The Gewald aminothiophene synthesis is a prominent example of such a cyclization strategy. wikipedia.orgarkat-usa.org
The Gewald reaction is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netscispace.com The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org
To synthesize an analogue of the target compound using this method, a starting material bearing the dinitrophenylsulfanyl group would be required. For example, a ketone such as 1-[(2,4-dinitrophenyl)sulfanyl]acetone could be reacted with malononitrile (B47326) and elemental sulfur to potentially yield a 2-amino-4-methyl-5-[(2,4-dinitrophenyl)sulfanyl]thiophene derivative.
General Gewald Reaction Scheme:
Reactants : Ketone (or aldehyde), α-activated nitrile (e.g., malononitrile), elemental sulfur. researchgate.netyoutube.com
Base : Amine bases like triethylamine (B128534) or morpholine. scirp.org
Product : Polysubstituted 2-aminothiophene. researchgate.net
Catalytic Synthesis Approaches
Catalytic methods have become indispensable in modern organic synthesis for their efficiency, selectivity, and milder reaction conditions compared to classical methods. Both metal-catalyzed and metal-free protocols have been developed for the synthesis of thioethers and thiophene systems.
Metal-Catalyzed Couplings for Thiophene Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. Palladium, copper, and nickel-based catalytic systems are commonly employed for the synthesis of aryl thioethers. acsgcipr.org
Palladium-Catalyzed Buchwald-Hartwig Thiolation: This reaction couples aryl halides or triflates with thiols. To synthesize this compound, this would involve coupling a 2-halothiophene with 2,4-dinitrophenylthiol. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the thiolate, and reductive elimination to yield the product and regenerate the catalyst. acsgcipr.org
Copper-Catalyzed Ullmann Coupling: As mentioned previously (2.1.2), modern Ullmann-type reactions utilize catalytic amounts of copper. The use of specific ligands can significantly moderate the traditionally harsh reaction conditions. organic-chemistry.orgmdpi.com
Sonogashira Coupling and Cyclization: A palladium-catalyzed Sonogashira coupling between a 2-halothiophenol and a terminal alkyne can produce a 2-alkynylthiophenol intermediate, which then undergoes cyclization to form a substituted benzothiophene (B83047). rsc.orgrsc.org A similar strategy could potentially be adapted for thiophene synthesis.
| Coupling Reaction | Catalyst | Ligand | Base | Substrates | Ref |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Aryl Bromide, Thiol | acsgcipr.org |
| Ullmann-type | CuI | Picolinic acid | K₃PO₄ | Aryl Iodide, Thiol | nih.gov |
| Sonogashira-Cyclization | Pd(OAc)₂ | PPh₃ | Et₃N | 2-Iodothiophenol, Phenylacetylene | rsc.orgrsc.org |
| Iron-Catalyzed | FeCl₃ | None | K₂CO₃ | Aryl Iodide, Thiol | acsgcipr.org |
Transition-Metal-Free Synthetic Protocols for Thiophene Systems
Growing interest in green chemistry has spurred the development of synthetic methods that avoid transition metals. These protocols often rely on base or acid mediation, photochemical activation, or the use of hypervalent iodine reagents.
One notable method involves the acid-mediated coupling of thiols with diaryliodonium salts. organic-chemistry.org This approach is tolerant of air and moisture and proceeds under acidic conditions, which can be advantageous for substrates incompatible with bases. For the target synthesis, 2-thienyl(phenyl)iodonium salt could be reacted with 2,4-dinitrophenylthiol in the presence of an acid like trifluoroacetic acid (TFA). organic-chemistry.org
Other metal-free approaches include:
The reaction of aryl halides with xanthates, which serve as odorless thiol surrogates, in a polar aprotic solvent like DMSO. mdpi.com
Photochemical organocatalytic methods that can generate aryl radicals from aryl chlorides, which are then trapped by a sulfur source to form thioethers. nih.gov
Base-mediated three-component reactions, for instance, between a 2-bromobenzaldehyde, a benzylic ester, and elemental sulfur to form substituted benzothiophenes. rsc.org
| Method | Reagents | Conditions | Key Features | Ref |
| Acid-Mediated Coupling | Thiol, Diaryliodonium Salt, TFA | 1,4-Dioxane, 110 °C | Tolerates air and moisture, acidic conditions | organic-chemistry.org |
| Xanthate-based | Aryl Halide, Potassium Xanthate (ROCS₂K) | DMSO, 100 °C | Thiol-free, base-free | mdpi.com |
| Photochemical | Aryl Chloride, Alcohol, Tetramethylthiourea | 405 nm light, Organocatalyst | Mild conditions, thiol-free | nih.gov |
| C-H Arylthiolation | 2H-Imidazole N-oxide, Thiophenol | Base (e.g., DBU) | Direct C-H functionalization | urfu.ru |
Comparative Analysis of Synthetic Efficiencies and Regioselectivity
The synthesis of this compound typically proceeds via two main pathways: the nucleophilic aromatic substitution (SNAr) of a thiophene derivative or the reaction of a thiophene-based nucleophile with an electrophilic sulfur reagent. A comparative analysis of these methods highlights significant differences in their efficiency and control over the reaction's regiochemistry.
The reactivity of the thiophene ring is a central factor. Thiophenes are generally more susceptible to nucleophilic substitution than their benzene counterparts. This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq The presence of electron-withdrawing groups on either the thiophene or the phenyl ring can further influence reaction rates and yields.
Nucleophilic Aromatic Substitution (SNAr) Approach
This common strategy involves the reaction of a thiophene bearing a suitable leaving group, typically a halogen at the 2-position, with the salt of 2,4-dinitrothiophenol.
Reaction Scheme: Thiophene-2-X + HS-C6H3(NO2)2 → this compound + HX
The efficiency of this method is heavily reliant on the activation of the aryl sulfide (B99878). The two nitro groups on the 2,4-dinitrophenyl moiety are strongly electron-withdrawing, which significantly activates the molecule for nucleophilic attack. This activation is crucial for achieving high yields.
Regioselectivity: The regiochemical outcome is primarily controlled by the position of the leaving group on the thiophene ring. Using a 2-halothiophene as the starting material ensures that the substitution occurs almost exclusively at the C2 position. The α-positions (C2 and C5) of the thiophene ring are inherently more reactive. Computational studies on related systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with nucleophiles, confirm that nucleophilic addition preferentially occurs at the C2 position. nih.gov The presence of substituents on the thiophene ring can modulate this selectivity. For instance, an electron-donating group at the 3-position would further favor substitution at the 2-position, while an electron-withdrawing group at the 3-position might slightly decrease the preference, though C2 attack is generally still favored. nih.govnih.gov
Reaction of Thiophene Nucleophiles with Electrophilic Sulfur
An alternative approach involves generating a nucleophilic thiophene species, such as 2-lithiothiophene or a 2-thienyl Grignard reagent, and reacting it with an electrophilic sulfur compound like 2,4-dinitrobenzenesulfenyl chloride. orgsyn.org
Reaction Scheme: Thiophene-2-Li + ClS-C6H3(NO2)2 → this compound + LiCl
The preparation of 2,4-dinitrobenzenesulfenyl chloride itself can be achieved through the chlorinolysis of precursors like 2,4-dinitrophenyl benzyl (B1604629) sulfide, a process that can yield the product in the 80-90% range. orgsyn.org
Comparative Data
The following table provides a comparative overview of the two primary synthetic methodologies, with representative data synthesized from analogous reactions reported in the literature.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Reaction with Electrophilic Sulfur |
| Thiophene Substrate | 2-Halothiophene (e.g., 2-bromothiophene) | Thiophene (for metallation) or 2-halothiophene |
| Sulfur Reagent | 2,4-Dinitrothiophenol (or its salt) | 2,4-Dinitrobenzenesulfenyl chloride |
| Typical Yields | Moderate to High (dependent on activation) | High |
| Regioselectivity Control | Position of leaving group on thiophene ring | Position of metallation on thiophene ring |
| Key Advantages | Utilizes readily available starting materials | Excellent regiocontrol, often milder conditions for the coupling step |
| Key Disadvantages | May require forcing conditions; potential side reactions | Requires preparation of moisture-sensitive organometallic reagents and sulfenyl chloride |
Influence of Substituents on Synthetic Efficiency
The presence of additional substituents on the thiophene ring can significantly impact the efficiency of these synthetic routes. The electronic nature of these groups plays a critical role in modulating the reactivity of the thiophene nucleus.
| Substituent on Thiophene Ring (at C3 or C5) | Effect on SNAr Efficiency (with 2-halothiophene) | Effect on Electrophilic Sulfur Reaction Efficiency |
| Electron-Donating Group (e.g., -CH3, -OCH3) | Generally increases reactivity towards nucleophilic attack. nih.gov | Can facilitate metallation but may also lead to side reactions. |
| Electron-Withdrawing Group (e.g., -NO2, -CN) | Significantly increases reactivity and facilitates substitution. nih.govresearchgate.net | Hinders the formation of the nucleophilic organometallic intermediate. |
Reactivity and Mechanistic Investigations of 2 2,4 Dinitrophenyl Sulfanyl Thiophene
Nucleophilic Attack and Substitution Patterns
The reactivity of 2-[(2,4-dinitrophenyl)sulfanyl]thiophene in nucleophilic substitution reactions is largely dictated by the electronic properties of the 2,4-dinitrophenyl group. This moiety significantly influences the reaction mechanisms, particularly in acyl transfer reactions and as a leaving group.
Investigations into Acyl Transfer Reactions and Related Mechanisms
While direct studies on this compound are limited, extensive research on analogous compounds, such as 2,4-dinitrophenyl 5-substituted-2-thiophenecarboxylates, provides significant insight into the mechanistic pathways. Kinetic studies on the reactions of these thiophene-based esters with various nucleophiles, including phenoxides and secondary amines, have been conducted. researchgate.netmdpi.comresearchgate.net
For instance, in the reaction of 2,4-dinitrophenyl 5-substituted-2-thiophenecarboxylates with 4-substituted phenoxides, the nucleophilic attack is the rate-determining step. researchgate.net This is supported by the observed Brönsted-type plots and Hammett correlations. researchgate.net However, when reacting with secondary amines, a change in the rate-determining step can occur as the nucleophile's basicity increases significantly. mdpi.comresearchgate.net
Kinetic Parameters for Acyl Transfer Reactions of 2,4-dinitrophenyl 5-substituted-2-thiophenecarboxylates with 4-Z-C₆H₄O⁻/4-Z-C₆H₄OH. researchgate.net
| Parameter | Value Range | Interpretation |
|---|---|---|
| βnuc | 0.74–0.83 | Indicates a significant degree of bond formation in the transition state. |
| |βlg| | 0.40–0.57 | Suggests a moderate degree of bond cleavage to the leaving group in the transition state. |
| ρ(Y) | 2.71–3.39 | A large positive value indicating the development of negative charge at the reaction center, stabilized by electron-withdrawing substituents on the phenoxide nucleophile. |
Role of the Dinitrophenyl Group as a Leaving Group or Activating Moiety
The 2,4-dinitrophenyl group is a highly effective activating moiety and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. semanticscholar.orgresearchgate.net
In compounds like 2,4-dinitrophenyl aryl sulfides, nucleophilic attack occurs at the carbon atom of the dinitrophenyl ring to which the sulfur is attached. researchgate.net The stability of the resulting 2,4-dinitrophenoxide anion makes it a very good leaving group. semanticscholar.orgresearchgate.net Studies on the hydrazinolysis of various 2,4-dinitrobenzene derivatives in DMSO show that the departure of the leaving group can be the rate-determining step. semanticscholar.orgresearchgate.net The reactivity of these systems is dependent on the basicity of the leaving group. researchgate.net The small βlg value (e.g., -0.18 for the reaction of sulfides with hydrazine) suggests that the transition state involves advanced bond formation to the nucleophile while bond cleavage to the leaving group has proceeded to a lesser extent. semanticscholar.orgresearchgate.net
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom. uoanbar.edu.iqe-bookshelf.de However, the presence of the 2-[(2,4-dinitrophenyl)sulfanyl] group, which is strongly electron-withdrawing, deactivates the thiophene ring towards electrophilic attack. nih.gov
Regioselectivity Studies of Electrophilic Functionalization
Electrophilic substitution on an unsubstituted thiophene ring occurs preferentially at the C2 (or α) position. pearson.com When a substituent is already present at the C2 position, the incoming electrophile is directed to the available positions, primarily the C5 and C3 positions. The directing effect depends on the nature of the substituent.
The 2-[(2,4-dinitrophenyl)sulfanyl] group is an electron-withdrawing group due to the two nitro groups on the phenyl ring. Electron-withdrawing groups on a thiophene ring generally direct incoming electrophiles to the meta-position (C4-position). uobaghdad.edu.iqlibretexts.org However, substitution at the C5 position is also possible. The deactivating nature of such groups means that electrophilic substitution reactions are often slower and may require harsher conditions compared to unsubstituted thiophene. nih.govyoutube.com For example, the presence of a carbonyl group, another electron-withdrawing group, on a thiophene ring has been shown to reduce the ring's reactivity towards bromination. nih.gov Therefore, for this compound, electrophilic attack is predicted to occur primarily at the C4 and C5 positions, with the ring being significantly deactivated.
Oxidation and Reduction Chemistry
The chemical structure of this compound presents multiple sites for oxidation and reduction reactions. The nitro groups of the dinitrophenyl moiety can be reduced, and the sulfur atoms of both the sulfide (B99878) bridge and the thiophene ring can be oxidized.
The oxidation of thiophene and its derivatives can lead to thiophene-1-oxides or thiophene-1,1-dioxides, depending on the oxidant and reaction conditions. researchgate.net Common oxidizing agents include peracids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. researchgate.netresearchgate.net The sulfide linkage can also be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. The oxidation of the thiophene ring sulfur generally requires stronger oxidizing conditions. Thiophene-S-oxides are often unstable and can act as intermediates in further reactions. nih.gov
The reduction of the molecule would primarily target the two nitro groups on the phenyl ring. The catalytic reduction of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to 2,4-diaminophenylhydrazine using reagents like NaBH₄ in the presence of a catalyst has been demonstrated. researchgate.net Similarly, the nitro groups of this compound can be expected to be reduced to amino groups under appropriate conditions, such as catalytic hydrogenation.
Predicted Redox Products of this compound
| Reaction Type | Reactive Site | Potential Product(s) |
|---|---|---|
| Mild Oxidation | Sulfide bridge | 2-[(2,4-dinitrophenyl)sulfinyl]thiophene (Sulfoxide) |
| Strong Oxidation | Sulfide bridge | 2-[(2,4-dinitrophenyl)sulfonyl]thiophene (Sulfone) |
| Strong Oxidation | Thiophene ring sulfur | This compound-1,1-dioxide |
| Reduction | Nitro groups | 2-[(2,4-diaminophenyl)sulfanyl]thiophene |
Sulfur Oxidation States and Their Chemical Consequences
The sulfur atom in this compound is in the sulfide oxidation state (-2), analogous to the oxygen in an ether. libretexts.orglibretexts.org However, unlike oxygen, which typically exhibits oxidation states of -1 or -2 in organic compounds, sulfur can exist in a wide range of oxidation states, from -2 to +6. libretexts.orglibretexts.orgmsu.edu This versatility is a key feature of sulfur chemistry.
The oxidation of thiols and other sulfur compounds primarily alters the oxidation state of the sulfur atom rather than the carbon atoms in the molecule. libretexts.orgmsu.edu For a sulfide like this compound, oxidation can lead to the formation of a sulfoxide (oxidation state +0) and subsequently a sulfone (oxidation state +2). This can be achieved using oxidizing agents such as hydrogen peroxide or peracids. libretexts.orgmsu.edu
The oxidation state of the sulfur atom has significant chemical consequences:
Nucleophilicity: The sulfide sulfur is nucleophilic. However, oxidation to a sulfoxide or sulfone diminishes this nucleophilicity due to the increased positive charge character on the sulfur atom. libretexts.orgmsu.edu
Geometry: The geometry around the sulfur atom changes upon oxidation. Sulfides have a bent geometry. Sulfoxides adopt a stable pyramidal shape, and if the two groups attached to the sulfur are different (as they are in this case), the sulfoxide can be chiral. libretexts.orgmsu.edu
Reactivity: The formation of sulfoxides and sulfones introduces new reactive possibilities. For instance, thiophene 1-oxides and 1,1-dioxides are known to participate in Diels-Alder reactions. researchgate.net The oxidation of sulfur-containing organic compounds can lead to the formation of sulfonates and organosulfates, which have different environmental fates and impacts. nih.gov
The table below summarizes the possible oxidation states for the sulfur atom in a generic organic sulfide.
| Compound Type | Sulfur-Containing Group | Sulfur Oxidation State |
| Sulfide | R-S-R' | -2 |
| Sulfoxide | R-S(=O)-R' | 0 |
| Sulfone | R-S(=O)₂-R' | +2 |
| Sulfonic Acid | R-SO₃H | +4 |
| Sulfate Ester | R-OSO₃R' | +6 |
| Data compiled from multiple sources. libretexts.orglibretexts.orgmsu.eduyoutube.com |
Reactivity under Reductive Conditions
The this compound molecule possesses two primary sites susceptible to reduction: the two nitro groups on the phenyl ring and the carbon-sulfur bonds.
Nitro Group Reduction: The dinitrophenyl group is readily reduced. The nitro groups can be reduced to amino groups, which are powerful nucleophiles. This transformation dramatically alters the electronic properties of the aromatic ring, turning the strongly electron-withdrawing dinitrophenyl group into an electron-donating diaminophenyl group. This new functionality can then be used in subsequent reactions, such as intramolecular cyclizations.
C-S Bond Cleavage: The carbon-sulfur bond in aryl sulfides can be cleaved under certain reductive conditions. For example, nickel-catalyzed reactions, often involving a reduction of a Ni(II) precursor to an active Ni(0) species using reagents like zinc, can facilitate the cleavage and formation of aryl-S bonds. acs.orgnih.gov This type of reactivity is central to cross-coupling reactions where the aryl sulfide acts as a building block.
Mechanistic Pathways of Derivatization Reactions
Derivatization of this compound can proceed through several mechanistic pathways, largely dependent on the nature of the reagents and reaction conditions. The presence of the highly activated 2,4-dinitrophenyl ring is a key driver for many of these transformations.
Addition-Elimination Mechanisms in Related Systems
The most prominent reaction mechanism for this compound is nucleophilic aromatic substitution (SNAr) via an addition-elimination pathway. chemistrysteps.comlibretexts.org This is not to be confused with SN1 or SN2 mechanisms; the SNAr mechanism is characteristic of aryl halides and other activated aromatic systems. chemistrysteps.com
The reaction proceeds in two distinct steps:
Addition: A strong nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (in this case, the thiophenyl group). This attack is facilitated by the strong electron-withdrawing effect of the two nitro groups. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comresearchgate.netrsc.org
Elimination: The aromaticity of the ring is restored by the departure of the leaving group. chemistrysteps.com
Studies on the reaction of 2,4-dinitrophenyl aryl sulfides with the nucleophile hydrazine (B178648) in DMSO have shown that the departure of the leaving group (the arylthiolate) is the rate-determining step. researchgate.net Similarly, acyl transfer reactions involving 2,4-dinitrophenyl esters with phenoxide nucleophiles also proceed through a rate-determining nucleophilic attack in an addition-elimination mechanism. mdpi.com The kinetics of these reactions are sensitive to the nucleophile and the leaving group. For instance, in the reactions of S-2,4-dinitrophenyl 4-substituted thiobenzoates with amines, the mechanism was determined to be concerted rather than stepwise based on the kinetic data. nih.gov
The general mechanism is depicted below: Step 1: Nucleophilic Addition to form Meisenheimer Complex
Step 2: Elimination of Leaving Group to restore Aromaticity
This pathway allows for the substitution of the thiophene moiety with a wide variety of nucleophiles, making it a cornerstone for the derivatization of this compound.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions offer a route to complex heterocyclic structures from this compound and its derivatives. These pathways typically involve the generation of a nucleophilic center on one part of the molecule that can then attack an electrophilic site elsewhere in the same molecule.
A common strategy involves the reduction of one or both nitro groups to amines. The resulting amino group can act as an intramolecular nucleophile. For example, a 5-endo-dig cyclization can occur where a thiolate group attacks a triple bond within the same molecule to form a thiophene ring. mdpi.com While this specific example builds a thiophene, the principle of an intramolecular nucleophilic attack is broadly applicable.
In the context of this compound, reduction of a nitro group to an amine, followed by nucleophilic attack of the amine onto the thiophene ring, could potentially lead to the formation of fused heterocyclic systems like thieno[3,2-b]quinoxalines, especially after subsequent oxidation. The feasibility of such cyclizations often depends on the geometry of the molecule and the reaction conditions. For instance, palladium-mediated reductive cyclization has been used to form C-C bonds in thiophene-based helicenes. nih.gov Thia-Prins cyclization is another example of an intramolecular reaction where a sulfur-stabilized carbocation is attacked by a nucleophile to form substituted tetrahydrothiophenes. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Studies
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different parts of the molecular structure can be identified.
Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification and Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 2-[(2,4-dinitrophenyl)sulfanyl]thiophene. The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds.
Key functional groups and their characteristic vibrations include the nitro (NO₂) groups, the aromatic rings (both the dinitrophenyl and thiophene (B33073) moieties), and the carbon-sulfur (C-S) bond. The asymmetric and symmetric stretching vibrations of the NO₂ groups typically appear as strong bands in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings produce a series of bands in the 1400-1600 cm⁻¹ region. The thiophene ring itself has characteristic ring breathing and C-H bending vibrations. The C-S stretching vibration is generally weaker and appears at lower wavenumbers.
A detailed assignment of the observed vibrational frequencies provides a fingerprint of the molecule, confirming the presence of its key structural components.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Nitro Group |
| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro Group |
| Aromatic C-H Stretch | > 3000 | Phenyl and Thiophene Rings |
| Aromatic C=C Stretch | 1400 - 1600 | Phenyl and Thiophene Rings |
| C-S Stretch | 600 - 800 | Thiophene and Sulfanyl (B85325) Linkage |
FT-Raman Spectroscopy for Complementary Vibrational Information
FT-Raman spectroscopy serves as a valuable complement to FT-IR analysis. While FT-IR is sensitive to polar functional groups, FT-Raman often provides stronger signals for non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the aromatic rings and the C-S bonds are expected to be particularly active in the Raman spectrum. This technique can help to resolve ambiguities in the FT-IR spectrum and provide a more complete picture of the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the hydrogen environments.
Proton NMR (¹H-NMR) for Hydrogen Environments and Tautomeric Studies
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy of this compound reveals the number of distinct proton environments, their chemical shifts, and their coupling patterns. The aromatic protons of the dinitrophenyl and thiophene rings resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents and the electron-withdrawing nitro groups.
The protons on the dinitrophenyl ring exhibit a characteristic splitting pattern based on their positions relative to each other and the nitro groups. Similarly, the protons on the thiophene ring show specific chemical shifts and coupling constants that are indicative of their positions on the five-membered ring. The integration of the signals confirms the number of protons in each environment. Tautomeric studies, if applicable, could be investigated by observing changes in the ¹H-NMR spectrum under different conditions, although for this compound, a single stable tautomer is expected.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H on Dinitrophenyl Ring | 8.0 - 9.0 | d, dd |
| H on Thiophene Ring | 7.0 - 8.0 | d, t, dd |
d = doublet, t = triplet, dd = doublet of doublets
Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
The carbon atoms in the aromatic rings appear in the downfield region (110-160 ppm). The carbons directly attached to the electron-withdrawing nitro groups and the sulfur atom are significantly deshielded and resonate at the lower end of this range. The carbons of the thiophene ring also have characteristic chemical shifts that allow for their unambiguous assignment.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C-NO₂ | 140 - 155 |
| C-S (Phenyl) | 130 - 145 |
| Aromatic C-H (Phenyl) | 120 - 135 |
| C-S (Thiophene) | 125 - 140 |
| Aromatic C-H (Thiophene) | 120 - 130 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The extensive conjugation involving the dinitrophenyl ring, the sulfanyl linkage, and the thiophene ring results in absorption in the UV and possibly the visible region.
The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups or the sulfur atom) to a π* antibonding orbital, are generally less intense and occur at longer wavelengths. The position and intensity of these absorption maxima (λ_max) provide valuable information about the electronic structure of the molecule.
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 200 - 350 |
| n → π | 350 - 450 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, this analysis would confirm its molecular mass and provide insights into its chemical structure through fragmentation patterns.
The expected molecular weight for this compound (C₁₀H₆N₂O₄S₂) is approximately 282.29 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the cleavage of the thioether bond (C-S) and bonds within the dinitrophenyl and thiophene rings. Common fragments would include ions corresponding to the 2,4-dinitrophenyl group and the thiophenyl group. However, without experimental data, a definitive fragmentation pathway cannot be described.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive proof of a molecule's structure and insights into its interactions in the solid state.
Determination of Crystal System and Space Group
The initial step in X-ray crystallographic analysis involves growing a suitable single crystal of the compound. This crystal would then be analyzed by an X-ray diffractometer to determine its unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction data would allow for the determination of the crystal's space group, which describes the symmetry elements present in the crystal lattice. For instance, related thiophene derivatives have been found to crystallize in systems such as the monoclinic P2₁/c or the orthorhombic Pna2₁ space groups. nih.govnih.gov
Bond Lengths, Bond Angles, and Dihedral Angles
Once the crystal structure is solved and refined, a detailed geometric analysis can be performed. This would provide precise measurements for all bond lengths, bond angles, and torsion (dihedral) angles within the this compound molecule. Key parameters of interest would include:
The C-S-C bond angle of the thioether linkage.
The bond lengths of the C-S bonds connecting the two aromatic rings.
The geometry of the nitro groups relative to the phenyl ring.
These values would be compared to standard values and those found in structurally similar compounds to identify any unusual geometric features.
Supramolecular Interactions and Crystal Packing
This analysis focuses on the intermolecular forces that dictate how molecules are arranged in the crystal lattice. For this compound, potential interactions could include:
π-π stacking: Interactions between the aromatic thiophene and dinitrophenyl rings of adjacent molecules.
Hydrogen bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O interactions involving the hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro groups are possible.
Other interactions: Interactions involving the sulfur atom, such as S···π or S···O contacts, could also play a role in the crystal packing.
Understanding these interactions is crucial for explaining the physical properties of the solid material.
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection
High-Resolution X-ray Diffraction (HRXRD) is a specialized technique used to assess the quality of single crystals. It can provide information about crystalline perfection, strain, and the presence of defects. While typically used for semiconductor materials, it can be applied to high-quality organic crystals to confirm their structural integrity and homogeneity, which is essential for the accurate determination of physical properties. No HRXRD data for this compound has been reported.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, TD-DFT)
Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For 2-[(2,4-dinitrophenyl)sulfanyl]thiophene, Density Functional Theory (DFT) is a powerful method to determine its ground-state properties, while Time-Dependent DFT (TD-DFT) is employed to investigate its excited states and electronic transitions.
Geometry Optimization and Conformer Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For a flexible molecule like this compound, which has rotational freedom around the C-S and S-C bonds, multiple conformers (spatial isomers) may exist.
Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the potential energy surface of the molecule is explored to locate all possible stable conformers. The dihedral angles between the thiophene (B33073) ring, the sulfanyl (B85325) bridge, and the dinitrophenyl ring are systematically varied to identify energy minima. The optimized geometry for the most stable conformer provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures, like thiophene-2-carbaldehyde (B41791) 2,4-dinitrophenylhydrazone, have shown that the molecule tends to be roughly planar, with only a slight twist between the aromatic rings. researchgate.net In the case of this compound, the final optimized structure would likely reveal the extent of planarity and the specific orientation of the nitro groups relative to the thiophene ring. The planarity is often influenced by intramolecular interactions, which can be further analyzed.
Interactive Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C(thiophene)-S | 1.75 |
| Bond Length | S-C(phenyl) | 1.78 |
| Bond Length | C-NO₂(ortho) | 1.45 |
| Bond Length | C-NO₂(para) | 1.46 |
| Bond Angle | C-S-C | 103.5 |
| Dihedral Angle | Thiophene-S-Phenyl | 75.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT calculation would yield. Actual values would be derived from specific computational output.
Correlation of Theoretical and Experimental Spectroscopic Data (IR, NMR, UV-Vis)
A key validation of computational models is the correlation of calculated spectroscopic data with experimental measurements.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental FT-IR spectra. Key vibrational modes for this compound would include the C-H stretching of the aromatic rings, the asymmetric and symmetric stretching of the NO₂ groups, C=C stretching within the rings, and C-S stretching vibrations. Comparing calculated and experimental spectra helps confirm the molecular structure and assign spectral bands to specific atomic motions. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be directly compared with experimental NMR data, aiding in the precise assignment of signals to each hydrogen and carbon atom in the molecule. nih.gov
UV-Visible Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. The calculation provides the maximum absorption wavelength (λ_max) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. For this molecule, the transitions would likely involve π→π* and n→π* electronic excitations within the aromatic systems and the nitro groups. The correlation between the calculated λ_max and the experimental spectrum helps to understand the electronic structure and the nature of the transitions, such as intramolecular charge transfer (ICT). researchgate.net
Electronic Structure Analysis
Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and electronic properties.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom, while the LUMO is anticipated to be concentrated on the electron-deficient dinitrophenyl ring due to the strong electron-withdrawing nature of the two nitro groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter indicating the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -3.20 |
| Energy Gap (ΔE) | 3.30 |
Note: This data is for illustrative purposes. Actual values depend on the specific DFT functional and basis set used.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecular surface.
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be located around the oxygen atoms of the nitro groups and the sulfur atom. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the aromatic rings and near the nitro groups on the phenyl ring. The MEP map provides a clear, three-dimensional picture of the molecule's reactivity landscape.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a localized, intuitive Lewis-like structure of electron pairs in bonds and lone pairs. This method is invaluable for quantitatively describing intramolecular charge transfer (ICT) and hyperconjugative interactions.
NBO analysis reveals the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, significant interactions would be expected, such as:
Delocalization from the lone pair orbitals of the sulfur atom (n_S) to the antibonding π* orbitals of the dinitrophenyl ring.
Delocalization from the lone pair orbitals of the oxygen atoms (n_O) in the nitro groups to adjacent antibonding σ* or π* orbitals.
Interactions between the π orbitals of the thiophene ring and the π* orbitals of the phenyl ring, mediated by the sulfur bridge.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are methods used to visualize the distribution of electrons in a molecule. They provide a clear picture of chemical bonding and lone pairs. An ELF or LOL analysis for this compound would reveal the nature of the covalent bonds within the thiophene and dinitrophenyl rings, as well as the C-S-C linkage. It would also map the regions corresponding to the lone pairs on the sulfur and oxygen atoms. This information is crucial for understanding the molecule's structure and potential interaction sites.
Reactivity Descriptors
Reactivity descriptors are theoretical indices that help predict how and where a molecule will react.
Fukui functions are a key concept in Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. nih.govresearchgate.net By calculating the change in electron density as an electron is added or removed, one can determine the atoms most susceptible to electrophilic (attack by an electron-deficient species) or nucleophilic (attack by an electron-rich species) attack. nih.govnih.gov For this compound, a Fukui function analysis would pinpoint specific atoms on both the thiophene and dinitrophenyl rings that are most likely to participate in chemical reactions. This is critical for predicting its chemical behavior and designing synthetic pathways.
Average Localized Ionization Energy (ALIE) is a computational tool that maps the energy required to remove an electron from any point on a molecule's surface. Regions with low ALIE values indicate sites that are more susceptible to electrophilic attack. For the target molecule, an ALIE map would highlight the most electron-rich and reactive areas, likely associated with the sulfur atom and the aromatic rings, providing a more nuanced view of its reactivity than Fukui functions alone.
Solvation Studies and Environmental Effects on Electronic Properties
The properties of a molecule can change significantly in the presence of a solvent. Solvation studies on this compound would computationally model how different solvents affect its electronic structure, such as its dipole moment and orbital energies. scienceopen.comresearchgate.net This is crucial for understanding its behavior in solutions, which is relevant for many chemical applications. The choice of solvent can influence reaction rates and equilibria by stabilizing or destabilizing the ground state, transition state, or products. nih.gov
Noncovalent Interactions (NCI) and Hydrogen Bonding Analysis
Noncovalent interactions (NCI) are attractive or repulsive forces between molecules or between different parts of the same molecule. An NCI analysis for this compound would identify and characterize weak interactions such as van der Waals forces, π-π stacking between the aromatic rings, and potential hydrogen bonds. researchgate.netscielo.org.mx Given the presence of nitro groups and the sulfur atom, the potential for hydrogen bonding with donor molecules is significant. mdpi.com Understanding these interactions is vital for predicting the compound's crystal packing, and its interactions with biological targets.
Derivatization and Structural Analogues of 2 2,4 Dinitrophenyl Sulfanyl Thiophene
Synthesis and Characterization of Substituted Analogues
The synthesis of analogues of 2-[(2,4-dinitrophenyl)sulfanyl]thiophene can be approached by modifying either the thiophene (B33073) or the dinitrophenyl moiety. The thiophene ring is particularly amenable to various synthetic transformations, including electrophilic aromatic substitution and multicomponent reactions (MCRs). nih.gov
Common strategies for synthesizing substituted thiophene derivatives that could be adapted for this purpose include:
Gewald Reaction: This is a one-pot multicomponent reaction that synthesizes 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. scirp.orgresearchgate.net This method allows for the introduction of an amino group and other substituents onto the thiophene ring.
Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group onto the thiophene ring, which can then serve as a handle for further derivatization. For instance, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) on acetophenones can lead to β-chloroacroleins, which are key intermediates for creating 5-aryl-2-acetylthiophenes. mdpi.com
Copper-Catalyzed Reactions: Methods using copper catalysts have been developed for the synthesis of 2-aminothiophene derivatives from thioamides and alkynoates, or for the regioselective synthesis of substituted thiophenes from haloalkynes and a sulfur source. nih.gov
Nucleophilic Aromatic Substitution: The starting material, 2,4-dinitrochlorobenzene, is highly activated towards nucleophilic aromatic substitution. This allows for the initial creation of the dinitrophenylsulfanyl moiety by reacting it with various substituted thiophenethiols.
Characterization of these newly synthesized analogues is crucial for confirming their structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Example Characterization Data for a Synthesized Thiophene Derivative
| Compound | Method | Yield | M.P. (°C) | Spectral Data | Ref |
| Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Splicing of nicotinic acid and thiophene | 74% | >175 | ¹H NMR (DMSO-d₆): δ 12.78 (bs, 1H, CONH), 8.77 (s, 1H, pyridine-4-H), 4.29 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 2.63 (s, 3H, CH₃), 2.56 (s, 3H, CH₃), 1.31 (t, J = 7.2 Hz, 3H, OCH₂CH₃). | mdpi.com |
| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | Reaction with elemental sulfur | - | - | ¹H NMR (DMSO-d₆): δ 1.55 - 1.75 (m, 8H, 4CH₂), 4.97 (s, 2H, thiazole (B1198619) CH₂). MS m/e: 206 (M⁺, 12). | scirp.orgresearchgate.net |
This table presents data for representative thiophene derivatives to illustrate typical characterization results.
Structure-Property Relationships in Modified Thiophene-Dinitrophenyl Compounds
The properties of thiophene-dinitrophenyl compounds are intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies on various thiophene derivatives reveal that even minor modifications can lead to significant changes in their biological or chemical characteristics. nih.gov
Key structural elements influencing properties include:
Substituents on the Thiophene Ring: The electronic nature of substituents on the thiophene ring is critical. Electron-donating groups (e.g., amino, alkyl) can increase the electron density of the thiophene ring, potentially influencing its reactivity and interaction with biological targets. Conversely, electron-withdrawing groups (e.g., cyano, carboxyl) decrease the electron density.
Substituents on the Dinitrophenyl Ring: The 2,4-dinitrophenyl group is a powerful electron-withdrawing moiety due to the two nitro groups. Altering the number or position of these nitro groups would fundamentally change the electronic properties of the entire molecule.
Bioisosteric Replacement: In medicinal chemistry, the thiophene ring is often explored as a bioisostere for a phenyl ring. nih.gov SAR studies have shown that such replacements can have varied effects; for instance, replacing a naphthyl ring with a thiophene ring was found to diminish the antiproliferative activity of one compound series, while replacing it with a trifluoromethoxy phenyl group enhanced it. nih.gov
Table 2: Influence of Structural Modifications on Compound Properties
| Structural Modification | Effect on Property | Example Context | Ref |
| Addition of electron-withdrawing groups (e.g., phenylsulfonyl) | Elongation of adjacent bonds due to electronic character. | Crystal structure analysis of benzothiophene (B83047) derivatives. | nih.gov |
| Replacement of a naphthyl ring with a thiophene ring | Diminished antiproliferative activity. | SAR study of protein tyrosine phosphate (B84403) B inhibitors. | nih.gov |
| Splicing thiophene with nicotinic acid substructures | Generation of compounds with excellent fungicidal activity. | Design of novel agricultural fungicides. | mdpi.com |
Exploration of Isomeric Forms and Tautomerism
The derivatization of this compound can give rise to various isomeric forms.
Positional Isomerism: Substituents can be placed at different available positions on either the thiophene ring (positions 3, 4, or 5) or the dinitrophenyl ring. The specific location of these substituents can drastically alter the molecule's steric and electronic profile, leading to distinct physical and chemical properties. For example, moving a nitro group from position 4 to position 6 on the phenyl ring would create a different positional isomer with altered electronic distribution.
Stereoisomerism: While the parent compound does not have stereocenters, the introduction of certain functional groups during derivatization can lead to stereoisomers. A relevant analogy is the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms hydrazones. nih.gov These resulting hydrazones can exist as a mixture of E and Z stereoisomers due to the restricted rotation around the C=N double bond. nih.gov Similarly, if a derivative of this compound were synthesized to include a C=N or C=C double bond with appropriate substituents, the potential for E/Z isomerism would exist.
Tautomerism: Tautomerism could become a factor in derivatives containing specific functional groups. For example, an amino-substituted thiophene (a 2-aminothiophene) can theoretically exist in equilibrium with its imine tautomer. Similarly, a hydroxy-thiophene derivative can exhibit keto-enol tautomerism. The preferred tautomeric form would depend on factors such as the solvent and the electronic nature of other substituents on the rings.
Conformational Analysis of Derivatives
The three-dimensional conformation of derivatives of this compound is largely dictated by the rotational freedom around the C-S-C bonds linking the two aromatic rings. The relative orientation of the thiophene and dinitrophenyl rings is a key conformational feature.
Studies on structurally related molecules provide insight into the likely conformations. For instance, in an analysis of 4′-methyl-2,4-dinitrodiphenylamine, the dihedral angle between the mean planes of the two phenyl rings was found to be approximately 50-52°. mdpi.com In another study on a benzothiophene derivative, the thiophene ring system was found to be nearly orthogonal to an attached phenylsulfonyl ring, with a dihedral angle of 88.1°. nih.gov
For derivatives of this compound, the conformation will be a balance of several factors:
Steric Hindrance: The bulky nitro group at the ortho-position (position 2) of the dinitrophenyl ring will likely cause significant steric clash with the thiophene ring, forcing the two rings into a non-coplanar, twisted conformation.
Intramolecular Interactions: Weak intramolecular hydrogen bonds, such as C-H···O interactions between a C-H bond on the thiophene ring and an oxygen atom of a nitro group, can stabilize specific conformations. nih.gov
Crystal Packing Forces: In the solid state, the conformation is heavily influenced by intermolecular interactions that maximize packing efficiency. Studies on similar compounds have shown that different crystal packing arrangements can lead to polymorphism, where the same molecule adopts different conformations in different crystal forms. mdpi.com
Conclusion and Future Research Directions
Summary of Current Understanding of 2-[(2,4-dinitrophenyl)sulfanyl]thiophene
The chemical compound this compound is a sulfur-bridged aromatic system featuring a thiophene (B33073) ring linked to a 2,4-dinitrophenyl group via a thioether bond. While specific research focusing exclusively on this molecule is limited, a significant body of knowledge on its constituent parts—thiophene, dinitrophenyl moieties, and thioether linkages—allows for a comprehensive theoretical understanding.
The thiophene ring is an electron-rich five-membered heterocycle known for its stability and participation in electrophilic substitution reactions. medium.comderpharmachemica.com Conversely, the 2,4-dinitrophenyl group is strongly electron-withdrawing due to the presence of two nitro groups. The sulfur bridge provides a flexible, polarizable linkage that can mediate electronic communication between the two aromatic systems. This juxtaposition of an electron-donating and a strongly electron-accepting moiety suggests that this compound likely possesses interesting charge-transfer characteristics.
Although no specific synthesis for this compound is prominently documented, its preparation can be inferred from standard organic chemistry reactions. A plausible and efficient route would be the nucleophilic aromatic substitution reaction between 2-mercaptothiophene and 1-chloro-2,4-dinitrobenzene (B32670). This type of reaction is a well-established method for forming aryl thioethers.
| Spectroscopic Technique | Predicted Characteristic Signals |
|---|---|
| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the thiophene and dinitrophenyl rings. |
| ¹³C NMR | Resonances for the aromatic carbons of both rings, with those of the dinitrophenyl group shifted downfield due to the electron-withdrawing nitro groups. |
| IR Spectroscopy | Characteristic stretching vibrations for C-H (aromatic, ~3100-3000 cm⁻¹), C=C (aromatic, ~1600-1450 cm⁻¹), C-S (~700-600 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ groups (~1530 and ~1350 cm⁻¹). mdpi.com |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₁₀H₆N₂O₄S₂. |
Emerging Research Avenues for Sulfur-Bridged Dinitrophenyl-Thiophene Systems
The unique electronic structure of sulfur-bridged dinitrophenyl-thiophene systems opens up several promising avenues for future research. The interaction between the electron-donating thiophene and the electron-accepting dinitrophenyl group through the sulfur bridge is of fundamental interest.
One key area of investigation is the tunability of the electronic properties by modifying the sulfur bridge. utsa.edu Oxidation of the sulfide (B99878) to a sulfoxide (B87167) (SO) or a sulfone (SO₂) would significantly alter the electronic coupling between the two rings, thereby influencing the molecule's optical and electronic properties. utsa.edu This could lead to the development of novel materials with tailored energy levels for applications in organic electronics.
Furthermore, the non-covalent interactions involving the sulfur atom are a growing area of interest. nih.govresearchgate.net The sulfur atom can participate in unique sulfur-aromatic and other non-covalent interactions that can influence molecular conformation and crystal packing, which are crucial for the properties of solid-state materials. nih.govresearchgate.net
Potential for Novel Synthetic Methodologies
While the synthesis of this compound can be achieved through classical methods, there is potential for the development of more advanced and efficient synthetic strategies. Modern cross-coupling reactions, potentially catalyzed by transition metals, could offer milder reaction conditions and broader substrate scope for creating similar sulfur-bridged aromatic systems. utsa.edu
Recent advancements in C-H activation and functionalization could also provide novel routes to synthesize derivatives of this compound. Direct C-H thiolation of dinitrobenzene with a thiophene-based sulfur source, or vice-versa, would be a highly atom-economical approach. The development of photocatalytic methods for forming C-S bonds is another exciting frontier that could be applied to the synthesis of these systems. utsa.edu
Advanced Applications in Materials and Analytical Chemistry
The inherent properties of the this compound scaffold suggest a range of potential applications in both materials science and analytical chemistry.
Materials Science: The donor-acceptor nature of the molecule makes it a candidate for use in organic electronic materials. Thiophene-based materials are already widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge transport properties. samaterials.comnih.gov The inclusion of the dinitrophenyl group could be used to tune the HOMO/LUMO energy levels for specific applications. The high sulfur content also suggests potential for use in high-capacity battery technologies, such as lithium-sulfur batteries. nih.gov
| Compound Class | Reported/Potential Application | Reference |
|---|---|---|
| Thiophene Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | samaterials.com |
| Dinitrophenyl Derivatives | Reagents for derivatization in chromatography, components in energetic materials. | uobaghdad.edu.iq |
| Aryl Thioethers | Building blocks in medicinal chemistry, ligands for catalysis. | utsa.edu |
| Metal Sulfides | Catalysis, energy storage, electronics. | samaterials.comresearchgate.net |
Analytical Chemistry: The dinitrophenyl group is a well-known chromophore, and changes in the electronic environment of the molecule upon binding to an analyte could lead to a colorimetric or fluorometric response. This makes this compound and its derivatives interesting candidates for the development of chemical sensors. For instance, the sulfur atom could act as a binding site for heavy metal ions, and the resulting electronic perturbation could be detected optically. mdpi.com The polar nature of the nitro groups combined with the chelating potential of the thioether and thiophene sulfur could lead to selective sensing capabilities.
Q & A
Basic: What synthetic strategies are effective for preparing 2-[(2,4-dinitrophenyl)sulfanyl]thiophene?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Thiophene Functionalization: React thiophene derivatives (e.g., 2-mercaptothiophene) with 2,4-dinitrobenzene derivatives under basic conditions to form the sulfanyl linkage. Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) improves yields .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization (ethanol/water) to isolate the product. Confirm purity via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Identify key functional groups (e.g., S–C stretch at ~650 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
- Elemental Analysis (CHNS): Validate empirical formula (e.g., C10H6N2O4S2) with <0.3% deviation .
Advanced: How can contradictions between experimental and computational structural data be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguities in bond lengths/angles by growing single crystals (e.g., via slow evaporation in dichloromethane/hexane). Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) to assess deviations .
- Magnetic Moment Analysis: For coordination complexes, use SQUID magnetometry to correlate experimental magnetic moments (e.g., μeff ~1.73 BM for Fe(II)) with theoretical predictions .
Advanced: Can this compound act as a ligand in transition-metal complexes?
Methodological Answer:
Yes, the sulfanyl and nitro groups can coordinate to metals. For example:
- Fe(II) Complexation: React the compound with FeCl2 in ethanol under nitrogen. Characterize via UV-Vis (d-d transitions at ~500 nm) and molar conductivity (non-electrolytic behavior, Λm < 20 S cm² mol⁻¹) .
- Coordination Geometry: Use IR to identify shifts in ν(S–C) and ν(NO2) upon metal binding, suggesting octahedral or square-planar geometries .
Advanced: What computational methods validate the compound’s electronic properties?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian09 (B3LYP functional) and calculate HOMO-LUMO gaps to predict reactivity. Compare with experimental UV-Vis data (λmax ~350 nm for π→π* transitions) .
- Electrostatic Potential Maps: Visualize electron-deficient regions (nitro groups) to predict electrophilic substitution sites .
Basic: How should researchers assess and ensure compound purity?
Methodological Answer:
- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<1% area).
- Melting Point: Compare with literature values (e.g., m.p. 145–147°C). Discrepancies >2°C suggest impurities .
- Microanalysis: Ensure CHNS data matches theoretical values (e.g., C: 43.48%, H: 2.18%, N: 10.14%) .
Advanced: What strategies mitigate decomposition during storage?
Methodological Answer:
- Storage Conditions: Keep in amber vials at –20°C under argon. Avoid moisture and light to prevent nitro group reduction or sulfanyl oxidation .
- Stability Assays: Monitor via periodic TLC and NMR. Degradation products (e.g., thiophenol derivatives) appear as new spots (Rf ~0.2) or peaks (δ 4.5–5.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
